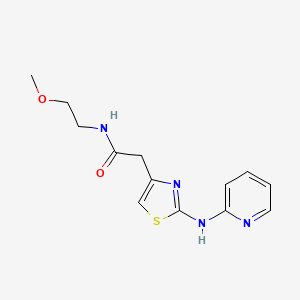
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C13H16N4O2S and its molecular weight is 292.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide, a compound characterized by its unique thiazole and pyridine moieties, has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings.
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Thiazole Ring : The thiazole ring is synthesized using the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
- Attachment of the Pyridine Moiety : This step typically employs nucleophilic substitution reactions where a suitable pyridine derivative interacts with the thiazole intermediate.
- Introduction of the Acetamide Group : The acetamide group is introduced through acylation reactions, where the thiazole-pyridine intermediate reacts with acetic anhydride or similar acylating agents .
Antifungal Properties
Research indicates that derivatives of this compound exhibit significant antifungal activity. A study highlighted its effectiveness against various fungal strains, suggesting its potential as a therapeutic agent in treating fungal infections.
Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it inhibits cell proliferation in several cancer cell lines, including those derived from vulvar epidermal carcinoma (A431). The mechanism appears to involve interference with cellular signaling pathways critical for cancer cell survival and proliferation .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes linked to cancer and other diseases. For instance, it has shown activity against dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and cellular replication .
Case Studies
- Study on Antifungal Activity : A series of experiments assessed the compound's efficacy against Candida species. Results indicated a minimum inhibitory concentration (MIC) below 50 µg/mL, demonstrating its potential as an antifungal agent.
- Anticancer Evaluation : In a comparative study with standard chemotherapeutics like doxorubicin, this compound exhibited comparable or superior cytotoxicity against HCT116 colon cancer cells, with IC50 values significantly lower than those of traditional agents .
Research Findings Summary Table
科学的研究の応用
Anticancer Properties : Research indicates that compounds similar to N-(2-methoxyethyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide exhibit significant anticancer activity. For instance, thiazole derivatives have been studied for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Kinase Inhibition : The compound has shown promise as a dual inhibitor of phosphatidylinositol 3-kinase (PI3K) delta and gamma pathways, which are crucial in cancer signaling. Inhibiting these pathways can lead to reduced tumor growth and enhanced sensitivity to other therapies .
Case Studies
-
In vitro Studies on Cancer Cell Lines :
- Studies have demonstrated that derivatives of this compound can significantly inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. These studies often utilize assays to measure cell viability and apoptosis rates.
- Animal Models :
特性
IUPAC Name |
N-(2-methoxyethyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2S/c1-19-7-6-15-12(18)8-10-9-20-13(16-10)17-11-4-2-3-5-14-11/h2-5,9H,6-8H2,1H3,(H,15,18)(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQAZVVCPZKBFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CC1=CSC(=N1)NC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













